methyl 1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
Methyl 1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylate is a compound belonging to the class of 1,2,3-triazoles, which are known for their diverse biological activities and stability. This compound is characterized by the presence of a methoxyphenyl group and a triazole ring, making it a valuable molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step processThis involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring . The reaction conditions often include the use of solvents like ethanol or water, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The triazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the triazole ring can produce amine derivatives.
Scientific Research Applications
Methyl 1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes and receptors.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, making it a useful ligand in coordination chemistry. In biological systems, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxylate: This compound has a similar structure but contains an indazole ring instead of a triazole ring.
1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide: This compound has a carbohydrazide group instead of a carboxylate group.
Uniqueness
Methyl 1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring provides stability and versatility, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 1-[(4-methoxyphenyl)methyl]triazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-17-10-5-3-9(4-6-10)7-15-8-11(13-14-15)12(16)18-2/h3-6,8H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHUPXZJEWOFKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(N=N2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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